molecular formula C40H80NO8P B11941176 DPPC-d13

DPPC-d13

Cat. No.: B11941176
M. Wt: 747.1 g/mol
InChI Key: KILNVBDSWZSGLL-QZDIQHKFSA-N
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Description

1,2-Dipalmitoyl-sn-glycero-3-phosphocholine-d13, commonly known as DPPC-d13, is a deuterium-labeled version of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). DPPC is a zwitterionic phosphoglyceride that is widely used in the preparation of liposomal monolayers. The deuterium labeling in this compound makes it particularly useful in various scientific research applications, especially in studies involving lipid interactions and membrane dynamics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DPPC-d13 involves the incorporation of deuterium into the DPPC molecule. This is typically achieved through the hydrogen-deuterium exchange process, where hydrogen atoms in the DPPC molecule are replaced with deuterium atoms. The reaction conditions for this process include the use of deuterated solvents and catalysts that facilitate the exchange reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the efficient incorporation of deuterium. The final product is then purified using techniques such as chromatography to achieve high purity levels required for research applications .

Chemical Reactions Analysis

Types of Reactions

DPPC-d13 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for specific research purposes.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxidized phospholipids, while reduction can yield reduced phospholipids with altered properties .

Mechanism of Action

The mechanism of action of DPPC-d13 involves its incorporation into lipid bilayers, where it interacts with other lipids and proteins. The deuterium labeling allows for precise tracking and analysis of these interactions using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This compound serves as a delivery vehicle for inducing immune responses against specific antigens, making it valuable in immunological research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for detailed analysis of lipid interactions and dynamics. This makes it particularly valuable in advanced research applications where precise tracking and quantification are required .

Properties

Molecular Formula

C40H80NO8P

Molecular Weight

747.1 g/mol

IUPAC Name

[(2R)-2,3-di(hexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate

InChI

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1/i3D3,4D3,5D3,34D2,35D2

InChI Key

KILNVBDSWZSGLL-QZDIQHKFSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])OP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

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